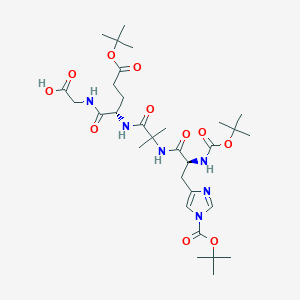

Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH

Description

Overview of Synthetic Peptide Design and its Strategic Importance in Biochemical Investigations

Synthetic peptide design is a cornerstone of modern biochemical and physiological research. oup.com Peptides, being naturally occurring signaling molecules like hormones and neurotransmitters, are crucial for a vast array of biological processes. oup.com The ability to synthesize custom peptides allows researchers to create tools for a variety of applications. thermofisher.com These include:

Structure-Function Studies: By systematically altering the amino acid sequence, scientists can investigate how specific residues contribute to a peptide's three-dimensional structure and its biological activity. thermofisher.com

Receptor Characterization: Synthetic peptides, including those labeled with radioactive isotopes or affinity tags, are instrumental in identifying, isolating, and characterizing the receptors with which they interact. oup.com

Enzyme Studies: Peptides can be designed as substrates or inhibitors for enzymes like proteases, kinases, and phosphatases, aiding in the study of their kinetics, mechanisms, and physiological roles. oup.com

Antibody Production: Synthetic peptides corresponding to specific protein sequences (epitopes) can be used to generate highly specific antibodies for research and diagnostic purposes. oup.com

The development of solid-phase peptide synthesis (SPPS) has made the routine production of peptides more accessible, fueling advancements in biochemistry, medicinal chemistry, and drug discovery. oup.com The design process, however, requires careful consideration of factors like amino acid composition and length to ensure the final product has the desired properties, such as solubility and stability. thermofisher.comaltabioscience.com

The Integration of Non-Proteinogenic Amino Acids in Peptide Engineering: A Focus on α-Aminoisobutyric Acid (Aib) Within the Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH Scaffold

While the 20 proteinogenic amino acids form the basis of natural proteins, the incorporation of non-proteinogenic amino acids, like α-Aminoisobutyric acid (Aib), offers a powerful strategy in peptide engineering. ontosight.aitaylorandfrancis.com Aib, also known as 2-methylalanine, is an achiral amino acid with two methyl groups on its α-carbon. ontosight.aiwikipedia.org This unique structure has significant implications for peptide conformation and stability.

The gem-dimethyl group of Aib sterically restricts the rotational freedom of the peptide backbone, promoting the formation of helical structures, particularly 3(10)-helices. wikipedia.orgnih.gov This conformational constraint can enhance the biological activity and stability of peptides. ontosight.ai The introduction of Aib can also protect peptides from enzymatic degradation by proteases, thereby increasing their in vivo half-life. taylorandfrancis.comacs.org For instance, Aib has been used to engineer analogs of glucagon-like peptide-1 (GLP-1) with improved resistance to the enzyme dipeptidyl peptidase-4 (DPP-4). taylorandfrancis.com The inclusion of Aib in the this compound sequence is therefore a deliberate design choice to impart specific structural and stability properties. ontosight.ai

This compound as a Key Research Intermediate and Building Block in Advanced Peptide Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex peptides. smolecule.com Its protected functional groups allow for controlled, stepwise elongation of the peptide chain. smolecule.com The Boc and O-tBu protecting groups can be selectively removed under specific chemical conditions to allow for the addition of further amino acids. smolecule.com

This particular pentapeptide fragment is a key building block in the synthesis of peptide analogs with therapeutic potential, particularly in the area of metabolic diseases. smolecule.com Specifically, it has been identified as a fragment for creating peptides that mimic or enhance the activity of GLP-1, a hormone involved in regulating blood sugar and appetite. smolecule.com By using this pre-synthesized and protected fragment, researchers can streamline the synthesis of larger, more complex peptide drug candidates. smolecule.com The presence of Aib in this building block is particularly significant for developing long-acting GLP-1 receptor agonists. taylorandfrancis.com

| Compound Name |

|---|

| This compound |

| Histidine |

| α-Aminoisobutyric acid |

| Glutamic acid |

| Glycine (B1666218) |

| tert-Butyloxycarbonyl |

| tert-Butyl ester |

| Glucagon-like peptide-1 |

Properties

Molecular Formula |

C31H50N6O11 |

|---|---|

Molecular Weight |

682.8 g/mol |

IUPAC Name |

2-[[(2S)-2-[[2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoyl]amino]propanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |

InChI |

InChI=1S/C31H50N6O11/c1-28(2,3)46-22(40)13-12-19(23(41)32-15-21(38)39)34-25(43)31(10,11)36-24(42)20(35-26(44)47-29(4,5)6)14-18-16-37(17-33-18)27(45)48-30(7,8)9/h16-17,19-20H,12-15H2,1-11H3,(H,32,41)(H,34,43)(H,35,44)(H,36,42)(H,38,39)/t19-,20-/m0/s1 |

InChI Key |

FNXPUMYXFQQETO-PMACEKPBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Boc His Boc Aib Glu O Tbu Gly Oh

Solution-Phase Peptide Synthesis (LPPS) Approaches for Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH and Related Fragments

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, offers an alternative to SPPS. While often more time-consuming due to the need for purification of intermediates, LPPS can be more scalable and cost-effective for the production of large quantities of shorter peptides. neulandlabs.combachem.com

Fragment condensation is a strategy in LPPS where smaller, protected peptide fragments are synthesized and purified separately before being coupled together to form the final, larger peptide. springernature.comnih.gov This approach is particularly useful for the synthesis of longer peptides as it allows for the purification of intermediate fragments, thereby reducing the likelihood of deletion sequences in the final product. springernature.comaiche.org

For the synthesis of a complex peptide incorporating the this compound sequence, one could envision synthesizing this pentapeptide fragment and other required fragments separately in solution. These purified fragments would then be coupled together. A key challenge in fragment condensation is the risk of epimerization at the C-terminal amino acid of the coupling fragment. peptide.com Careful selection of coupling reagents and reaction conditions is necessary to minimize this side reaction.

In contrast to fragment condensation, stepwise coupling in a homogeneous solution involves the sequential addition of single, protected amino acids to the growing peptide chain. bachem.com After each coupling and deprotection step, the resulting peptide must be purified before proceeding to the next cycle. bachem.com This method can be laborious but offers precise control over the synthesis and allows for the characterization of each intermediate. bachem.com For the synthesis of this compound, this would involve a five-step process starting from Gly-OH, with each subsequent amino acid being added one at a time. The use of bulky protecting groups like Boc and Trityl, as well as the sterically hindered Aib residue, would necessitate optimized coupling conditions to ensure high yields at each step. google.commspharmx.com

Table 2: Comparison of Solution-Phase Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

| Fragment Condensation | Coupling of pre-synthesized and purified peptide fragments. springernature.com | Higher purity of the final product, easier purification of the final peptide. nih.govaiche.org | Risk of epimerization at the C-terminus of the fragment, potential solubility issues with large fragments. peptide.com |

| Stepwise Coupling | Sequential addition of single amino acids with purification at each step. bachem.com | High control over the synthesis, characterization of intermediates is possible. bachem.com | Time-consuming, potential for low overall yield due to multiple purification steps. springernature.com |

Convergent and Hybrid Synthesis Protocols for Complex Peptide Constructs Incorporating this compound

For the synthesis of large and complex peptides, convergent and hybrid strategies are often employed to overcome the limitations of purely linear SPPS or LPPS. neulandlabs.comambiopharm.com

Hybrid synthesis combines the advantages of both SPPS and LPPS. neulandlabs.comambiopharm.comnih.gov In a typical hybrid approach, protected peptide fragments are synthesized using SPPS, which is generally faster for producing shorter sequences. neulandlabs.comaiche.org These fragments are then cleaved from the resin while keeping their side-chain protecting groups intact. Finally, the purified fragments are coupled together in solution to form the final peptide. neulandlabs.comaiche.org This strategy allows for the efficient synthesis of fragments on a solid support, followed by the potentially higher-yielding and more easily purified coupling of these larger fragments in solution. The peptide this compound could serve as a key building block in such a hybrid synthesis of a larger therapeutic peptide. smolecule.com

Advanced Chemical Strategies for Enhanced Peptide Synthesis

To address common challenges in peptide synthesis such as aggregation and difficult coupling reactions, advanced chemical strategies have been developed.

During the synthesis of long or aggregation-prone peptides, the formation of secondary structures like β-sheets on the solid support can hinder subsequent coupling reactions, leading to low yields and impurities. chempep.com Pseudoproline dipeptides are specialized building blocks designed to mitigate these issues. chempep.commerckmillipore.com They are formed by reversibly protecting the side chain of a serine, threonine, or cysteine residue to create a cyclic oxazolidine (B1195125) or thiazolidine (B150603) structure, which mimics the conformation of proline. chempep.com

Development of Novel Deprotection and Cleavage Procedures

The removal of protecting groups (deprotection) and the subsequent cleavage of the peptide from the solid support are critical steps that significantly impact the final yield and purity of the product. Traditional methods for Boc group removal involve the use of strong acids like trifluoroacetic acid (TFA). creative-peptides.comlibretexts.org However, research has focused on developing milder and more selective deprotection methods to minimize side reactions and improve process efficiency.

Recent advancements have explored alternative reagents and conditions for the deprotection of Boc and other protecting groups. For instance, the use of Lewis acids, such as ferric chloride (FeCl3), has been investigated as a mild and cost-effective method for Boc removal in both solution and solid-phase synthesis. researchgate.net Another approach involves the use of concentrated sulfuric acid in 1,4-dioxane, which allows for efficient Boc deprotection with minimal cleavage of the peptide from the Wang resin. researchgate.net

The development of orthogonal protection strategies, where different protecting groups can be removed under distinct conditions, has also been a key area of research. ub.edu This allows for the selective deprotection of specific amino acid residues without affecting others, which is particularly important in the synthesis of complex peptides. For example, the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is labile to basic conditions, is often used in conjunction with acid-labile groups like Boc and tBu to achieve orthogonality. creative-peptides.comub.edu

The table below summarizes some of the novel deprotection and cleavage procedures that have been explored.

Process Intensification and Scale-Up Research for the Production of this compound

The increasing demand for GLP-1 analogues for therapeutic use has driven research into process intensification and scale-up for the production of key intermediates like this compound. imperial.ac.ukdrugdeliveryleader.com Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. cobaltcommunications.com

One of the key strategies for process intensification in peptide synthesis is the shift from traditional batch manufacturing to continuous flow processing. pharmafeatures.com Continuous flow reactors offer several advantages, including improved heat and mass transfer, better reaction control, and the potential for higher yields and purity. pharmafeatures.com

For the large-scale synthesis of GLP-1 analogues, a hybrid approach combining solid-phase and liquid-phase peptide synthesis has been employed. drugdeliveryleader.com This strategy leverages the efficiency of SPPS for the initial assembly of peptide fragments and the scalability of liquid-phase synthesis for subsequent coupling and modification steps. drugdeliveryleader.com Furthermore, the development of robust purification methods, such as multi-column countercurrent solvent gradient purification (MCSGP), is crucial for obtaining high-purity final products in large quantities.

Research has also focused on optimizing the solid-phase synthesis process itself for large-scale production. This includes the use of high-load resins to increase the productivity per batch and the development of automated synthesis platforms that allow for parallel synthesis and rapid optimization of reaction conditions. gyrosproteintechnologies.comresearchgate.net A patent for the large-scale synthesis of a GLP-1 analogue, (Aib⁸,³⁵)hGLP-1(7-36)-NH₂, highlights the use of solid-phase Fmoc chemistry on a kilogram scale. google.com

The table below outlines some of the key research findings related to the process intensification and scale-up for the production of GLP-1 analogue intermediates.

Mechanistic Research on Biological Activity and Molecular Recognition Involving Boc His Boc Aib Glu O Tbu Gly Oh

Receptor Binding Investigations and Agonistic/Antagonistic Mechanisms

Research into the deprotected peptide fragment originating from Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH has been central to understanding its therapeutic potential, which lies in its interaction with specific cellular receptors.

The deprotected His-Aib-Glu-Gly sequence is a key component of synthetic agonists for the Glucagon-Like Peptide-1 (GLP-1) receptor, a critical player in glucose metabolism and appetite regulation. smolecule.com Studies on longer peptides that incorporate this N-terminal sequence have demonstrated their ability to bind to the GLP-1 receptor. For instance, a systematic analysis of a series of ultra-short GLP-1 receptor agonists based on the sequence H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH2 has been conducted to understand the structural requirements for receptor binding. nih.gov

The binding affinity of these peptides to the GLP-1 receptor is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the peptide required to displace 50% of a standard radiolabeled ligand from the receptor. In studies of GLP-1 analogs, the substitution of the native alanine (B10760859) at position 8 with α-aminoisobutyric acid (Aib), as is present in the subject compound, results in peptides that retain high binding affinity to the GLP-1 receptor. protheragen.ai For example, [Aib8]-GLP-1(7-36)-NH2 exhibited an IC50 of 0.45 nM, which is comparable to that of native GLP-1 (0.78 nM). protheragen.ai

Upon binding to the GLP-1 receptor, agonists trigger a cascade of intracellular events, a process known as signal transduction. The GLP-1 receptor is a G-protein coupled receptor that, when activated, primarily stimulates the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) through the activation of adenylyl cyclase. protheragen.ai The resulting increase in intracellular cAMP levels mediates many of the physiological effects of GLP-1, including insulin (B600854) secretion.

The potency of GLP-1 analogs is often assessed by their ability to stimulate cAMP production. This is measured by the half-maximal effective concentration (EC50), which is the concentration of the peptide that elicits 50% of the maximal response. Research on ultra-short GLP-1 analogs containing the His-Aib-Glu-Gly sequence has utilized HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assays to determine their agonistic activity. smolecule.com For example, a double Aib substitution in a GLP-1 analog at positions 8 and 35 resulted in an EC50 of 0.06 nM, indicating potent agonistic activity comparable to native GLP-1 (EC50 = 0.08 nM). protheragen.ai

Analysis of Peptide-Protein Interaction Interfaces and Binding Kinetics

While specific binding kinetic data (association and dissociation rate constants, Ka and Kd) for the short this compound fragment are not available, as it is a protected intermediate, studies on larger GLP-1 analogs provide insights into the interaction of the N-terminal sequence with the GLP-1 receptor. The N-terminal region of GLP-1, which corresponds to the sequence in the subject compound, is known to be crucial for receptor activation. The histidine residue at the first position and the glutamic acid at the third position are particularly important for binding and subsequent signal transduction. The introduction of Aib at the second position helps to stabilize a helical conformation, which is believed to be the receptor-bound state. smolecule.comthieme-connect.de

Research into the Enzymatic Stability of this compound in Biological Milieus

The protected peptide this compound itself is not designed for direct biological application, and thus its enzymatic stability in this form is not a primary research focus. The Boc and O-tBu protecting groups are generally stable in biological environments and are not typically removed by endogenous enzymes. nih.gov

However, the inclusion of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) in the peptide backbone is a deliberate strategy to enhance the enzymatic stability of the final, deprotected active peptide. smolecule.com Native GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase-IV (DPP-IV), which cleaves the peptide after the alanine residue at position 8. The substitution of this alanine with Aib, which has a methyl group on its α-carbon, creates steric hindrance that prevents the binding and cleavage by DPP-IV. protheragen.ai Studies have shown that peptides like [Aib8]-GLP-1(7–36)-NH2 are completely resistant to DPP-IV degradation, which significantly prolongs their half-life and therapeutic action in the body. protheragen.ai

Structure-Activity Relationship (SAR) Studies Through Systematic Peptide Modification

Structure-activity relationship (SAR) studies are essential for optimizing the potency and stability of peptide-based drugs. These studies involve systematically modifying the amino acid sequence and observing the effects on biological activity.

The introduction of Aib itself is a result of SAR studies aimed at enhancing stability while maintaining potency. The comparison between [Aib8]-GLP-1 and [Gly8]-GLP-1 showed that while both are resistant to DPP-IV, the Aib substitution leads to a higher insulinotropic effect, demonstrating a favorable modulation of the biological response. protheragen.ai

The Influence of Protecting Groups and Terminal Modifications on Ligand-Receptor Binding

The specific biological activity and molecular recognition of the synthetic peptide this compound are critically influenced by its protecting groups and terminal modifications. These chemical moieties, while essential for controlling reactivity during peptide synthesis, also play a significant role in defining the peptide's conformational landscape, solubility, and steric and electronic properties, which in turn dictate its interaction with biological receptors. creative-peptides.combiosynth.com

The peptide features several key protecting groups: two tert-Butoxycarbonyl (Boc) groups and one tert-Butyl (tBu) group. The N-terminus and the imidazole (B134444) side chain of the histidine residue are protected by Boc groups, while the side chain of the glutamic acid is protected by a tBu ester. The C-terminus is a free carboxylic acid (-OH).

The Boc group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its straightforward removal using mild acids. creative-peptides.comorganic-chemistry.org The presence of the bulky and hydrophobic Boc and tBu groups has a profound impact on the peptide's interaction with a receptor's binding pocket. rsc.org These groups increase the lipophilicity of the peptide, which can enhance its ability to cross cell membranes or interact with hydrophobic pockets on a receptor surface. However, their size can also introduce steric hindrance, potentially preventing the peptide from adopting the ideal conformation required for high-affinity binding or excluding it from narrow binding clefts. biosynth.comrsc.org

The protection of the histidine side chain's imidazole ring with a Boc group is particularly significant. This modification prevents the imidazole nitrogen from participating in hydrogen bonding or protonation, which are often crucial for the biological activity of native histidine-containing peptides. ug.edu.pl This blockage can fundamentally alter the peptide's binding mode and specificity compared to its unprotected counterpart. Similarly, the tBu ester on the glutamic acid side chain neutralizes its negative charge and adds bulk, transforming its interaction potential from ionic to hydrophobic. biosynth.com

The following table summarizes the key protecting groups and modifications and their likely influence on ligand-receptor interactions.

Table 1: Influence of Protecting Groups and Terminal Modifications on Ligand-Receptor Binding

| Modification | Location | Key Properties | Potential Influence on Ligand-Receptor Binding |

|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | N-terminus & Histidine side chain | Bulky, hydrophobic, acid-labile. creative-peptides.comorganic-chemistry.org | Increases lipophilicity; may enhance binding to hydrophobic pockets. Can cause steric hindrance, preventing access to certain binding sites. Blocks hydrogen bonding and protonation potential of the histidine imidazole ring. rsc.orgug.edu.pl |

| O-tBu (tert-Butyl ester) | Glutamic Acid side chain | Bulky, hydrophobic, acid-labile. biosynth.com | Neutralizes the negative charge of the carboxylic acid, preventing ionic interactions. Promotes hydrophobic interactions. Adds significant steric bulk. |

| Aib (α-Aminoisobutyric acid) | Peptide backbone (Position 2) | Conformationally constrained. | Induces a rigid helical or β-turn conformation, reducing the entropic penalty of binding and pre-organizing the peptide for the receptor. smolecule.com |

| -OH (Carboxylic acid) | C-terminus | Polar, negatively charged at physiological pH. | Can act as a hydrogen bond donor/acceptor or form salt bridges with positively charged receptor residues. |

Computational Approaches to Ligand-Receptor Docking and Interaction Profiling

Computational methods are indispensable tools for investigating the molecular interactions between a ligand like this compound and its biological target. These approaches provide detailed, atom-level insights into the binding process, complementing and guiding experimental studies. unipa.itnih.gov Key computational techniques include molecular docking, molecular dynamics (MD) simulations, and virtual screening.

Molecular Docking is a primary computational tool used to predict the preferred binding orientation of a ligand to a receptor. nih.gov For a flexible peptide such as this, flexible docking algorithms are employed, which account for the conformational plasticity of both the ligand and, in more advanced methods, the receptor side chains. mdpi.com Docking simulations can predict the binding pose of this compound within a receptor's active site, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and van der Waals forces. rsc.org The scoring functions used in docking provide an estimation of the binding affinity, allowing for the ranking of different binding modes.

Molecular Dynamics (MD) Simulations offer a more dynamic and detailed view of the ligand-receptor complex. dovepress.com Starting from a docked pose, an MD simulation calculates the trajectory of all atoms in the system over time, providing insights into the stability of the complex, the flexibility of different regions, and the role of solvent molecules. nih.gov For this compound, MD simulations can reveal how the bulky Boc and tBu protecting groups influence the conformational dynamics of the peptide within the binding site and how the Aib residue maintains its rigidifying effect. These simulations can also be used to calculate binding free energies with higher accuracy than docking scoring functions.

Interaction Profiling involves the detailed analysis of the contacts made between the ligand and the receptor throughout a simulation. dovepress.com This can generate a "fingerprint" of the interaction, highlighting which amino acid residues in the receptor are critical for binding. For instance, the analysis might show that the hydrophobic Boc and tBu groups are nestled in a greasy pocket lined with nonpolar residues, while the C-terminal glycine's carboxylate group forms a stable salt bridge with a lysine (B10760008) or arginine residue in the receptor. nih.govnih.gov

These computational approaches are particularly valuable given that this compound is often used as a fragment in the synthesis of larger, more complex peptides, such as analogs of glucagon-like peptide-1 (GLP-1). smolecule.com Computational modeling can help rationalize the observed structure-activity relationships and guide the design of new analogs with improved affinity, selectivity, and stability.

The following table outlines the primary computational methods and their applications in studying the ligand-receptor interactions of this peptide.

Table 2: Computational Approaches for Ligand-Receptor Interaction Analysis

| Computational Method | Description | Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand within a receptor's binding site. nih.gov | Predicts how the peptide fits into a target receptor, considering the steric bulk of the protecting groups. Ranks potential binding orientations. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, revealing conformational changes and stability. dovepress.com | Assesses the stability of the predicted binding pose over time. Analyzes the flexibility of the peptide and receptor. Refines binding free energy calculations. |

| Virtual Screening | Computationally screens large libraries of compounds to identify those likely to bind to a target receptor. mdpi.com | While less relevant for a single compound, the principles can be used to compare the binding of this peptide to a library of similar analogs with different protecting groups or sequences. |

| Peptide Structure Prediction | Predicts the three-dimensional structure of the peptide ligand itself (e.g., using tools like PEP-FOLD) before docking. nih.gov | Generates a low-energy starting conformation of the peptide for docking studies, accounting for the conformational constraints imposed by the Aib residue. |

Advanced Peptide Engineering and Functional Applications of Boc His Boc Aib Glu O Tbu Gly Oh

Rational Design and Synthesis of Peptide Mimetics and Bioactive Analogues

Rational design in peptide chemistry involves the strategic modification of amino acid sequences to enhance specific properties such as receptor affinity, stability, and therapeutic efficacy. The title compound is instrumental in this process, particularly in the development of analogues for critical peptide hormones.

Glucagon-like peptide-1 (GLP-1) is a hormone with significant therapeutic potential for type 2 diabetes, primarily due to its ability to stimulate glucose-dependent insulin (B600854) secretion. nih.govnih.govresearchgate.net However, native GLP-1 has a very short biological half-life because it is rapidly degraded by the enzyme dipeptidyl peptidase-IV (DPP-IV). nih.govnih.govnih.gov This limitation has driven extensive research into developing stable and long-acting GLP-1 receptor agonists.

The peptide sequence His-Aib-Glu-Gly, derived from Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH, is a key structural motif used in the synthesis of potent GLP-1 analogues, such as Semaglutide. etwinternational.commspharmx.com In these analogues, this sequence corresponds to positions 7-10 of the modified GLP-1 peptide. mspharmx.com The protected fragment serves as a crucial intermediate in the solid-phase or solution-phase synthesis of these complex therapeutic peptides. etwinternational.comaminoacids-en.com The rational inclusion of the His-Aib-Glu-Gly sequence is central to creating analogues that can effectively bind to and activate the GLP-1 receptor while resisting enzymatic degradation. nih.govqeios.com

| GLP-1 Analogue Component | Corresponding Sequence | Function | Source Intermediate |

|---|---|---|---|

| N-Terminus (Positions 7-10) | His-Aib-Glu-Gly | Receptor binding and DPP-IV resistance | This compound |

A key feature of the this compound fragment is the presence of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid. Unlike standard amino acids, Aib possesses two methyl groups on its α-carbon, which sterically restricts the rotational freedom of the peptide backbone. lifetein.com This constraint preferentially induces the formation of stable secondary structures, such as α-helices and 3₁₀-helices. lifetein.comnih.govdocumentsdelivered.com

The incorporation of Aib is a deliberate strategy in rational peptide design to enhance biological efficacy. ias.ac.in In the context of GLP-1 analogues, replacing the native alanine (B10760859) at position 8 with Aib is a critical modification. mspharmx.com This substitution provides steric hindrance that makes the peptide resistant to cleavage by the DPP-IV enzyme, which specifically targets peptides with alanine or proline at the second position. nih.govmdpi.com Research has shown that analogues with Aib at position 8 are completely resistant to DPP-IV degradation, significantly extending their metabolic stability and insulinotropic effects. nih.govnih.govresearchgate.net This enhanced stability is a primary contributor to the prolonged therapeutic action of modern GLP-1 agonists. nih.gov

| Amino Acid | Position in GLP-1 | Property | Effect on Peptide |

|---|---|---|---|

| Alanine (Native) | 8 | Proteinogenic | Susceptible to DPP-IV cleavage |

| α-Aminoisobutyric acid (Aib) | 8 | Conformationally constrained | Resistant to DPP-IV cleavage, increased stability |

Functionalization and Derivatization Strategies for this compound

Beyond its use as a backbone fragment, the terminal carboxyl group of this compound allows for further chemical modification. These derivatization strategies are essential for attaching other molecules that can modulate the peptide's properties for research applications, such as bioconjugation and pharmacokinetic studies.

The terminal carboxylic acid of the glycine (B1666218) residue can be chemically activated to facilitate its conjugation to other molecules. A common and effective method is the conversion of the carboxyl group into an N-Hydroxysuccinimide (NHS) ester. google.comchemicalbook.comacs.org This reaction is typically carried out using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-disuccinimidyl carbonate (DSC) in the presence of N-hydroxysuccinimide. google.comchemicalbook.com

The resulting NHS ester, such as Boc-His(Trt)-Aib-Glu(O-tBu)-Gly-OSu, is a highly reactive intermediate. patsnap.com NHS esters readily react with primary amines (such as the ε-amino group of lysine (B10760008) residues on a protein) under mild conditions to form a stable amide bond. nih.govspringernature.com This reactivity makes them exceptionally useful tools for bioconjugation, allowing the peptide fragment to be covalently linked to carrier proteins, fluorescent dyes, or other labels for a variety of research purposes. nih.gov

A major challenge in peptide therapeutics is their rapid renal clearance and short circulating half-life. nih.govacs.org A powerful strategy to overcome this is peptide lipidation, a modification that involves attaching a fatty acid or lipid moiety to the peptide. nih.govresearchgate.netmdpi.com This modification enhances the peptide's hydrophobicity, which promotes binding to serum albumin. acs.orgresearchgate.net

Human serum albumin is the most abundant protein in blood plasma and has a long half-life of approximately 19 days. nih.govspandidos-publications.com By non-covalently binding to albumin, the lipidated peptide is shielded from premature degradation and renal filtration, effectively extending its own circulation time. acs.orgnih.gov Marketed GLP-1 analogues like Liraglutide and Semaglutide utilize this principle; they are acylated with a fatty acid chain, which is crucial for their long-acting therapeutic profile. mdpi.comnih.gov The peptide fragment derived from this compound is a precursor to the peptide backbone onto which these lipid moieties are attached during synthesis. aminoacids-en.com This strategy of modulating pharmacokinetics through lipidation is a cornerstone of modern peptide drug design. nih.govresearchgate.net

Role in Biomimetic Chemistry and De Novo Peptide Design

The principles of using constrained residues like Aib extend into the fields of biomimetic chemistry and de novo peptide design. Biomimetic chemistry aims to mimic complex biological structures and functions using simplified or synthetic molecules. De novo design involves creating entirely new peptide sequences that fold into predictable and stable three-dimensional structures. ias.ac.in

The inclusion of Aib is a powerful tool in these areas because its stereochemical constraints reliably force a peptide chain into a helical conformation. lifetein.comias.ac.inresearchgate.net Researchers can use Aib-containing building blocks to design short peptides, or "foldamers," that mimic the α-helical domains of larger proteins. scispace.comsemanticscholar.org This allows for the creation of minimalistic structures that can replicate the function of a protein's active site, such as binding to a specific receptor or forming a transmembrane channel. documentsdelivered.com Therefore, fragments like this compound are not just intermediates for known drugs but are also valuable tools for fundamental research into how amino acid sequence dictates protein folding and function, enabling the design of novel bioactive peptides from first principles. ias.ac.innih.govrsc.org

Investigations into Peptide Self-Assembly and Supramolecular Architectures

The self-assembly of peptides into well-defined supramolecular structures is a burgeoning field with applications in nanotechnology and materials science. nih.gov The specific sequence and structural characteristics of this compound suggest a predisposition for forming such higher-order architectures.

A key component influencing the self-assembly potential of this peptide is the α-aminoisobutyric acid (Aib) residue. Aib is a potent helix-inducing amino acid due to the steric hindrance imposed by its gem-dimethyl groups, which restricts the conformational freedom of the peptide backbone. nih.govacs.org This often leads to the formation of stable α-helical or 310-helical structures. ias.ac.inresearchgate.net The incorporation of Aib into peptide sequences has been shown to facilitate the formation of helical scaffolds, which can then self-assemble into more complex structures. biorxiv.org

Furthermore, the presence of a histidine residue introduces opportunities for pH-responsive self-assembly and coordination with metal ions. The imidazole (B134444) side chain of histidine can participate in hydrogen bonding and π-π stacking interactions, which are crucial in directing the formation of supramolecular structures like nanotubes and nanofibers. rsc.org Studies on histidine-containing peptides have demonstrated their ability to undergo conformational transitions and self-assemble into various nanostructures in response to changes in pH or the presence of metal ions like copper(II). rsc.org

While direct experimental studies on the self-assembly of this compound are not extensively documented in publicly available literature, the conformational properties of similar Aib-containing peptides have been investigated. These studies provide a basis for predicting the behavior of this pentapeptide.

Table 1: Predicted Conformational and Self-Assembly Properties of this compound based on Analogous Peptides

| Property | Predicted Characteristic for this compound | Rationale based on Analogous Peptides |

| Secondary Structure | High propensity for helical (α or 310) conformation | The Aib residue strongly favors helical folding. nih.govias.ac.in |

| Self-Assembly Driving Forces | Hydrogen bonding, hydrophobic interactions, potential for metal coordination and π-π stacking | Histidine and the peptide backbone contribute to these interactions. rsc.org |

| Potential Supramolecular Structures | Nanofibers, nanotubes, or other ordered aggregates | Aib- and His-containing peptides are known to form such structures. rsc.orgresearchgate.net |

| Stimuli-Responsiveness | pH and metal ion sensitivity | The histidine residue's imidazole group is pH-sensitive and can coordinate with metal ions. rsc.org |

Research on other short, protected peptides containing Aib has shown their ability to form stable, ordered supramolecular assemblies. rsc.orgrsc.org For instance, hydrophobic peptides containing Aib have been observed to form nanocolloidal suspensions in aqueous environments. rsc.orgrsc.org The Boc and tBu protecting groups on this compound would likely enhance its hydrophobic character, potentially promoting aggregation and self-assembly in polar solvents.

Q & A

Q. Critical Challenges :

- Solubility : The Boc-protected intermediates often form viscous oils, requiring precise solvent selection (e.g., ethyl acetate for washes) .

- Deprotection : Trifluoroacetic acid (TFA) must be carefully titrated to avoid side reactions with acid-sensitive residues .

How do Boc and tBu protecting groups influence the stability and reactivity of this peptide during synthesis?

Basic Research Question

- Boc (tert-butyloxycarbonyl) : Provides temporary N-terminal protection, stable under basic conditions but cleaved by strong acids (e.g., TFA) .

- O-tBu (tert-butyl ester) : Protects glutamic acid’s side chain carboxyl group, preventing unwanted cyclization or side reactions during coupling .

Q. Methodological Insight :

- Stability Testing : Monitor deprotection kinetics via HPLC to optimize TFA exposure time and minimize racemization .

Which spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Advanced Research Question

Q. Data Contradiction Analysis :

- Ambiguous Peaks : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from Aib’s methyl groups and His’s imidazole .

- Purity Discrepancies : Cross-validate HPLC retention times with spiked authentic samples .

How can reaction conditions be optimized to improve the yield of this compound?

Advanced Research Question

- Solvent Optimization : Test polar aprotic solvents (DMF, THF) to enhance coupling efficiency .

- Temperature Control : Perform reactions at 0–4°C to minimize epimerization during Aib incorporation .

- Catalyst Screening : Compare HOBt vs. HOAt as coupling additives to reduce racemization .

Q. Data-Driven Approach :

- Design of Experiments (DoE) : Use factorial designs to assess interactions between solvent, temperature, and catalyst .

What strategies mitigate solubility challenges during the synthesis of this peptide?

Advanced Research Question

- Co-Solvent Systems : Mix DCM with DMF (1:1) to dissolve hydrophobic intermediates .

- Lyophilization : Post-purification lyophilization improves handling of hygroscopic products .

Q. Validation :

- Dynamic Light Scattering (DLS) : Monitor aggregation during coupling steps .

How does the structural rigidity of Aib influence the conformational dynamics of this peptide?

Advanced Research Question

- Computational Modeling : Perform MD simulations to compare helicity with and without Aib .

- Circular Dichroism (CD) : Measure α-helix stabilization in aqueous vs. organic solvents .

Q. Implications :

What experimental protocols ensure reproducibility in synthesizing this compound across laboratories?

Basic Research Question

- Standardized Protocols : Document reaction times, solvent grades, and purification thresholds (e.g., HPLC gradient profiles) .

- Interlab Validation : Share characterized reference samples for NMR and MS cross-checking .

How can researchers design assays to study the metal-binding properties of this peptide?

Advanced Research Question

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity for Zn²⁺ or Cu²+ at pH 7.4 .

- UV-Vis Spectroscopy : Monitor charge-transfer bands (e.g., 250–300 nm) upon metal coordination .

Q. Pitfalls :

- Buffer selection (e.g., avoid phosphate with Zn²⁺) to prevent precipitation .

What computational tools predict the pharmacokinetic behavior of this compound?

Advanced Research Question

- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP, solubility, and CYP450 interactions .

- Docking Studies : Model interactions with serum albumin to predict half-life .

How should researchers address discrepancies between theoretical and observed molecular weights?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.